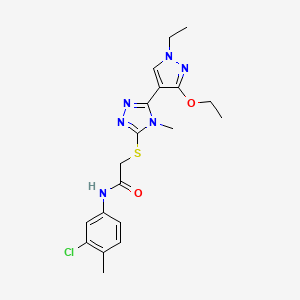![molecular formula C19H17N3O3S2 B2545137 Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872703-88-3](/img/structure/B2545137.png)
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate, commonly known as TATB, is a high-energy explosive compound that has gained significant attention in the field of scientific research. This compound is known for its high thermal stability, insensitivity to shock, and low sensitivity to friction, making it a promising candidate for military and industrial applications.
Mécanisme D'action
TATB exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the activation of the caspase pathway and the inhibition of the NF-kB pathway. TATB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
TATB has been shown to have low toxicity and is well-tolerated in animal models. It has been shown to have a half-life of approximately 2 hours in the bloodstream, indicating that it is rapidly metabolized and eliminated from the body. TATB has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TATB is its high thermal stability and low sensitivity to shock and friction, which makes it a safe and reliable compound for use in laboratory experiments. However, its high cost and complex synthesis method can be a limitation for its widespread use in research.
Orientations Futures
There are several potential future directions for research on TATB. One area of interest is the development of targeted drug delivery systems using TATB. This could involve the conjugation of TATB to targeting molecules such as antibodies or peptides, which could improve the specificity and efficacy of anti-cancer drugs. Another area of interest is the development of TATB-based nanomaterials for use in biomedical applications, such as imaging and sensing. Overall, TATB has significant potential for use in a wide range of scientific research applications beyond its traditional use as an explosive material.
Méthodes De Synthèse
The synthesis of TATB involves the reaction of 2,4,6-trinitrobenzoic acid with thionyl chloride to produce 2,4,6-trinitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to produce 2,4,6-trinitrobenzoyl-2-aminothiophene. The final step involves the reaction of this intermediate with ethyl 6-bromopicolinate to produce TATB.
Applications De Recherche Scientifique
TATB has been extensively studied for its use as an explosive material in military and industrial applications. However, recent research has focused on its potential use in the field of medicine. TATB has been shown to have anti-tumor properties and has been used in the development of targeted drug delivery systems.
Propriétés
IUPAC Name |
ethyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-19(24)13-5-7-14(8-6-13)20-17(23)12-27-18-10-9-15(21-22-18)16-4-3-11-26-16/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPXVGMKRTXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)


![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)
![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)


